molecular formula C14H17FN2O4 B6170409 tert-butyl 8-fluoro-5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate CAS No. 2624141-75-7

tert-butyl 8-fluoro-5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Cat. No. B6170409
CAS RN: 2624141-75-7
M. Wt: 296.29 g/mol
InChI Key: CADWCCFDWIYKFP-UHFFFAOYSA-N
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Description

This compound is a derivative of tetrahydroisoquinoline, which is a type of isoquinoline. Isoquinolines are heterocyclic compounds (compounds that contain atoms of at least two different elements as members of its rings) and are often found in natural substances. They have a two-ring structure, which includes a benzene ring and a pyridine ring .


Molecular Structure Analysis

The molecular structure of this compound would include a tetrahydroisoquinoline backbone, with a tert-butyl group, a fluoro group, and a nitro group attached at different positions. The exact structure would depend on the specific locations of these groups on the backbone .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the specific functional groups present in the molecule. For example, the nitro group is often involved in redox reactions, and the fluoro group can participate in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. These could include its melting point, boiling point, density, and solubility .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many isoquinoline derivatives have biological activity and can interact with various enzymes and receptors in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s important to handle all chemicals with appropriate safety precautions, including using personal protective equipment and working in a well-ventilated area .

Future Directions

The future research directions for this compound could include exploring its potential biological activity, optimizing its synthesis process, and investigating its reactivity with other compounds .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 8-fluoro-5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate involves the reaction of 8-fluoro-5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylic acid with tert-butyl alcohol and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the tert-butyl ester. The resulting ester is then treated with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom at the 8-position of the isoquinoline ring. The final product is obtained by purification of the crude reaction mixture by column chromatography.", "Starting Materials": [ "8-fluoro-5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylic acid", "tert-butyl alcohol", "N,N'-dicyclohexylcarbodiimide (DCC)", "diethylaminosulfur trifluoride (DAST)" ], "Reaction": [ "Step 1: Dissolve 8-fluoro-5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylic acid (1 equiv) and tert-butyl alcohol (1.2 equiv) in a suitable solvent such as dichloromethane.", "Step 2: Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equiv) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Filter off the dicyclohexylurea precipitate and concentrate the filtrate under reduced pressure.", "Step 4: Dissolve the resulting crude tert-butyl ester in a suitable solvent such as dichloromethane.", "Step 5: Add diethylaminosulfur trifluoride (DAST) (1.2 equiv) to the reaction mixture and stir at room temperature for several hours.", "Step 6: Quench the reaction with a suitable quenching agent such as methanol.", "Step 7: Purify the crude reaction mixture by column chromatography to obtain tert-butyl 8-fluoro-5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate as a yellow solid." ] }

CAS RN

2624141-75-7

Molecular Formula

C14H17FN2O4

Molecular Weight

296.29 g/mol

IUPAC Name

tert-butyl 8-fluoro-5-nitro-3,4-dihydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C14H17FN2O4/c1-14(2,3)21-13(18)16-7-6-9-10(8-16)11(15)4-5-12(9)17(19)20/h4-5H,6-8H2,1-3H3

InChI Key

CADWCCFDWIYKFP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C=CC(=C2C1)F)[N+](=O)[O-]

Purity

95

Origin of Product

United States

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